molecular formula C11H9BrO3 B13177872 methyl 6-bromo-2H-chromene-8-carboxylate

methyl 6-bromo-2H-chromene-8-carboxylate

Cat. No.: B13177872
M. Wt: 269.09 g/mol
InChI Key: CKDULINQQLDEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-2H-chromene-8-carboxylate is a chemical compound belonging to the chromene family, which is known for its diverse biological and pharmacological properties. Chromenes, also known as benzopyrans, are a class of oxygen-containing heterocycles that have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and a carboxylate group in the structure of this compound makes it a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-2H-chromene-8-carboxylate typically involves the bromination of a chromene precursor followed by esterification. One common method is the bromination of 2H-chromene-8-carboxylic acid using bromine in the presence of a suitable solvent such as acetic acid. The resulting 6-bromo-2H-chromene-8-carboxylic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2H-chromene-8-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The chromene ring can undergo oxidation to form quinone derivatives.

    Reduction Reactions: The carboxylate group can be reduced to an alcohol or aldehyde.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 6-bromo-2H-chromene-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylate group play crucial roles in its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity and subsequent biological effects .

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 6-bromo-2H-chromene-8-carboxylate

InChI

InChI=1S/C11H9BrO3/c1-14-11(13)9-6-8(12)5-7-3-2-4-15-10(7)9/h2-3,5-6H,4H2,1H3

InChI Key

CKDULINQQLDEHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1OCC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.